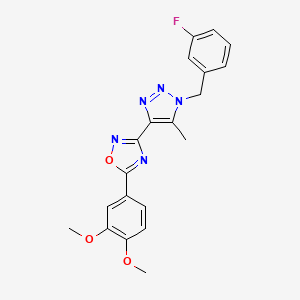
2-(1,3-Benzothiazol-2-ylsulfanyl)-2-fluoro-1-ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(1,3-Benzothiazol-2-ylsulfanyl)-2-fluoro-1-ethanol” seems to be a derivative of benzothiazole. Benzothiazole derivatives are known to exhibit a wide range of biological activities . They are often used in medicinal chemistry due to their structural diversity and pharmacological properties .
Synthesis Analysis
Benzothiazole derivatives can be synthesized through various methods. For instance, a series of 2-[2-(substituted)hydrazinyl]-1,3-benzothiazole and 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-(substituted)acetohydrazide were designed and synthesized for anticonvulsant activity and neurotoxicity . Another method involves a one-pot three-component Knoevenagel condensation reaction .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can vary based on the substituents attached to the benzothiazole ring. For example, the compound “2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-((3-ME-2-THIENYL)METHYLENE)ACETOHYDRAZIDE” has a linear formula of C15H13N3OS3 .Chemical Reactions Analysis
The chemical reactions involving benzothiazole derivatives can be complex and varied, depending on the specific derivative and the conditions of the reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can vary widely depending on their specific structure. For example, the compound “2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N’-((3-ME-2-THIENYL)METHYLENE)ACETOHYDRAZIDE” has a molecular weight of 347.482 .Aplicaciones Científicas De Investigación
Fluoro-Julia Olefination
The synthesis of alpha-fluoro acrylonitriles using a novel, stable reagent derived from ethyl alpha-(1,3-benzothiazol-2-ylsulfanyl)-alpha-fluoroacetate demonstrates the compound's utility in organic synthesis. This method allows aldehydes to undergo condensations leading to high yields and good Z-stereoselectivity of alpha-fluoro acrylonitriles, a crucial aspect in the development of organic compounds (María Elena del Solar, Arun K. Ghosh, & B. Zajc, 2008).
Antimicrobial Research
Derivatives of 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-ethanol have been explored for their potential as anti-Helicobacter pylori agents, showcasing potent and selective activities against this gastric pathogen. This highlights the compound's significance in the search for new antimicrobial agents (D. Carcanague et al., 2002).
Corrosion Inhibition
In the context of industrial applications, derivatives like 2-(Benzothiazol-2-ylsulfanyl)-1-(5-methyl-thiazol-2-ylamino)-ethanol (BMTE) have been evaluated for their effectiveness as corrosion inhibitors on mild steel surfaces in acidic solutions. Their application forms a protective layer, demonstrating their importance in materials science (B. Mistry, N. Patel, & S. Jauhari, 2011).
Asymmetric Synthesis
The compound and its derivatives have been utilized in asymmetric synthesis, such as the baker's yeast-induced asymmetric reduction of ketones to produce optically active alkanols. This showcases the compound's application in creating enantiomerically pure substances, essential for various areas of chemical research (L. Nunno et al., 1999).
Photophysics and Laser Dye Applications
Research into the photophysics of 2-(2'-hydroxyphenyl)benzothiazole derivatives, which share a similar structural motif with 2-(1,3-Benzothiazol-2-ylsulfanyl)-2-fluoro-1-ethanol, has led to the discovery of compounds capable of pure white-light emission. This has implications for the development of new materials for optical and electronic applications (Jinling Cheng et al., 2014).
Mecanismo De Acción
Target of Action
The primary targets of 2-(1,3-Benzothiazol-2-ylsulfanyl)-2-fluoro-1-ethanol Similar compounds have shown good binding properties with epilepsy molecular targets such as gaba (a) alpha-1, glutamate, gaba (a) delta receptors, and na/h exchanger .
Mode of Action
The specific mode of action of This compound It can be inferred that the compound interacts with its targets, possibly leading to changes in the function of these targets .
Biochemical Pathways
The exact biochemical pathways affected by This compound tuberculosis , suggesting a potential role in antimicrobial pathways.
Pharmacokinetics
The ADME properties of This compound A computational study was carried out for the calculation of pharmacophore pattern and prediction of pharmacokinetic properties for similar compounds .
Result of Action
The molecular and cellular effects of This compound Similar compounds have shown anticonvulsant activity and neurotoxicity .
Safety and Hazards
Direcciones Futuras
The future directions in the research of benzothiazole derivatives could involve the design and synthesis of new derivatives with improved pharmacological properties. Computational studies could also be carried out for the calculation of pharmacophore patterns and prediction of pharmacokinetic properties .
Propiedades
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-2-fluoroethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNOS2/c10-8(5-12)14-9-11-6-3-1-2-4-7(6)13-9/h1-4,8,12H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWRUARLTYWJLAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SC(CO)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(methylcarbamoyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2724807.png)
![N-(3-chlorophenyl)-2-[3-[(4-methoxyphenyl)methyl]-4-oxopyrido[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2724809.png)
![N-(3-morpholin-4-ylpropyl)-2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2724811.png)
![2-Chloro-N-[[2-(methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methyl]propanamide](/img/structure/B2724813.png)

![3-Oxabicyclo[4.1.0]heptan-7-amine](/img/structure/B2724816.png)
![N-(3-fluoro-4-methylphenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2724818.png)
![N-(4-butylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2724819.png)


![6-Cyclopropyl-2-[1-[2-(3,4-dimethylphenoxy)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2724824.png)
![Bicyclo[2.2.1]heptane-1,4-diyldimethanol](/img/structure/B2724826.png)
![2-Ethyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one hydrobromide](/img/structure/B2724828.png)
![Tert-butyl 4-((5-methoxybenzo[d]thiazol-2-yl)oxy)piperidine-1-carboxylate](/img/structure/B2724829.png)